molecular formula C20H14N4O6 B11703143 N,N'-bis(2-nitrophenyl)benzene-1,3-dicarboxamide

N,N'-bis(2-nitrophenyl)benzene-1,3-dicarboxamide

Cat. No.: B11703143
M. Wt: 406.3 g/mol
InChI Key: BUTKOAUHJAEECX-UHFFFAOYSA-N
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Description

N1,N3-BIS(2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound characterized by the presence of two nitrophenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-nitroaniline to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, to form various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: The major products are the corresponding diamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1,N3-BIS(2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1,N3-BIS(2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its chelating properties and use in heavy metal detoxification.

    N1,N3-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE: Studied for its potential biological activities.

Properties

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

1-N,3-N-bis(2-nitrophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H14N4O6/c25-19(21-15-8-1-3-10-17(15)23(27)28)13-6-5-7-14(12-13)20(26)22-16-9-2-4-11-18(16)24(29)30/h1-12H,(H,21,25)(H,22,26)

InChI Key

BUTKOAUHJAEECX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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